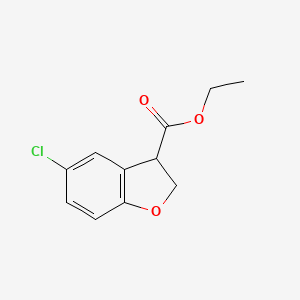

Ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate

CAS No.: 93670-13-4

Cat. No.: VC18603241

Molecular Formula: C11H11ClO3

Molecular Weight: 226.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93670-13-4 |

|---|---|

| Molecular Formula | C11H11ClO3 |

| Molecular Weight | 226.65 g/mol |

| IUPAC Name | ethyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate |

| Standard InChI | InChI=1S/C11H11ClO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-5,9H,2,6H2,1H3 |

| Standard InChI Key | MOINDCCAKJDWDA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1COC2=C1C=C(C=C2)Cl |

Introduction

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically employs multi-step protocols:

-

Cyclization: Substituted phenols react with diethyl azodiformate (DEAD) and triphenylphosphine (PPh) in tetrahydrofuran (THF) to form the dihydrobenzofuran core. For example, 4-(acetylamino)-2-hydroxyphenyl derivatives undergo Mitsunobu cyclization to yield intermediates like 4-acetamido-2,3-dihydrobenzofuran-7-methyl carboxylate .

-

Chlorination: N-Chlorosuccinimide (NCS) introduces the chlorine substituent at C5. Reactions proceed in acetone at 50–60°C, achieving yields of 60–70% after purification .

-

Esterification: Ethyl ester formation via acid-catalyzed Fischer esterification or transesterification of methyl esters with ethanol .

Key Conditions:

-

Temperature: 25–60°C for cyclization; 50–60°C for chlorination.

-

Solvents: THF, acetone, or ethyl acetate.

-

Catalysts: Triphenylphosphine for Mitsunobu reactions; sulfuric acid for esterification .

Optimization Challenges

Early routes relied on column chromatography for intermediate purification, limiting scalability. Modern approaches (e.g., CN104016949A) avoid chromatography by using alkane solvents (octane) to precipitate crude products, improving feasibility for industrial production .

Physicochemical Properties

The compound exhibits moderate thermal stability but is sensitive to hydrolysis due to the ester group. Storage recommendations include inert atmospheres (N) and protection from moisture .

Chemical Reactivity and Derivatives

Ester Hydrolysis

The ethyl ester undergoes saponification with NaOH/EtOH to yield 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid, a precursor for amide derivatives:

This reaction is critical for generating bioactive analogs, such as N-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide, a potential neuroactive agent.

Electrophilic Substitution

The chlorine atom directs electrophiles to the C4 and C6 positions. Nitration with HNO/HSO produces nitro derivatives, while Friedel-Crafts acylation introduces ketone groups .

Ring-Opening Reactions

Under strong acidic conditions (e.g., HSO), the dihydrofuran ring opens to form chlorinated catechol derivatives, useful in polymer chemistry .

Biological Activity and Applications

Industrial Applications

-

Pharmaceutical Intermediates: Key precursor for prucalopride (a serotonin 5-HT receptor agonist) and benzofuran-based anticoagulants .

-

Material Science: Serves as a monomer for synthesizing polybenzofurans with high thermal stability ( > 200°C) .

Comparison with Related Compounds

Crystallographic and Spectroscopic Data

X-ray diffraction (Cu Kα radiation) reveals a triclinic crystal system with unit cell parameters:

The dihedral angle between the benzene and furan rings is 12.5°, indicating slight puckering .

Key IR Absorptions:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume